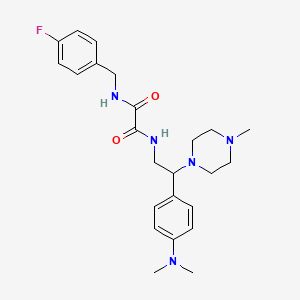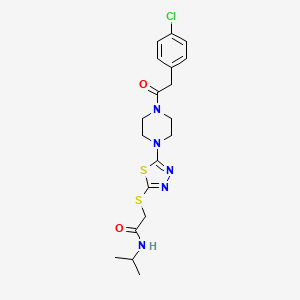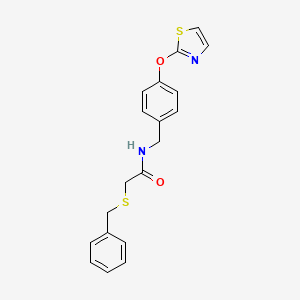![molecular formula C19H21FN2O2S B2943429 N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide CAS No. 882073-21-4](/img/structure/B2943429.png)
N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide, due to its structural complexity, has been a subject of interest in the synthesis of antimicrobial agents. Studies have shown that compounds with morpholino and sulfanyl groups exhibit good to potent antimicrobial activity. For instance, sulfonamides and carbamates derived from morpholinoaniline, a related compound, demonstrated promising antimicrobial potency against various bacterial strains and fungi. The antimicrobial efficacy of these derivatives was particularly notable in sulfonamide derivatives, which acted as potent antifungal agents compared to their carbamate counterparts (Janakiramudu et al., 2017).
Anticancer Potential
Compounds structurally related to this compound have been explored for their anticancer properties. Novel sulfonamide derivatives, incorporating various functional groups such as adamantyl, indene, and morpholinophenyl, have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines. These studies revealed that certain derivatives exhibit potent anticancer activities, highlighting the potential therapeutic applications of these compounds in cancer treatment (Ghorab et al., 2015).
Modulation of Antibiotic Activity
Another intriguing application of compounds related to this compound is their ability to modulate antibiotic activity against multidrug-resistant strains. For example, 4-(Phenylsulfonyl) morpholine, a compound with structural similarities, was studied for its antimicrobial and modulating activities. It was found that this compound, when combined with antibiotics, could enhance their efficacy against resistant strains of bacteria, providing a novel approach to combatting drug resistance (Oliveira et al., 2015).
Enzyme Inhibition for Therapeutic Applications
The inhibition of specific enzymes by compounds like this compound has therapeutic implications. Research has identified aromatic sulfonamide inhibitors of carbonic anhydrases, which are crucial for various physiological functions. These inhibitors showed significant activity against multiple isoenzymes, suggesting potential applications in treating diseases where carbonic anhydrase activity is implicated (Supuran et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-[(4-fluorophenyl)methylsulfanyl]phenyl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S/c20-16-3-1-15(2-4-16)14-25-18-7-5-17(6-8-18)21-19(23)13-22-9-11-24-12-10-22/h1-8H,9-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKLUWYUXQQNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2943347.png)
![7-(4-chlorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2943348.png)
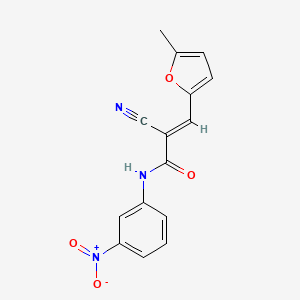
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2943353.png)
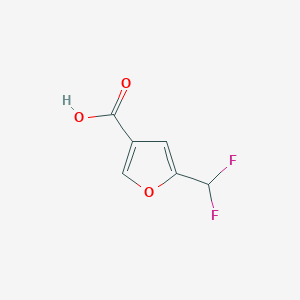
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2943355.png)
![N-butyl-N-methyl-2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B2943357.png)
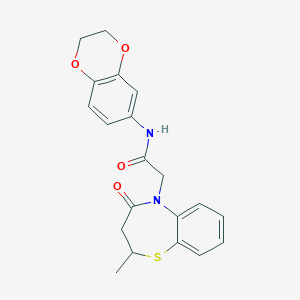
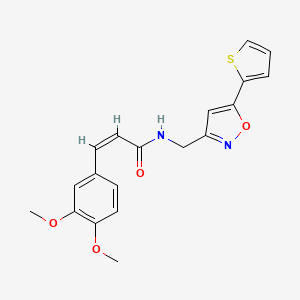
![8-(benzenesulfonyl)-N,N-diethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-amine](/img/structure/B2943361.png)
